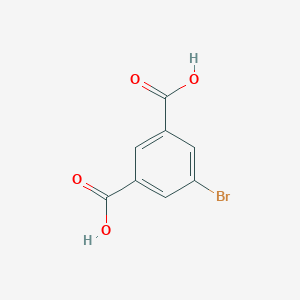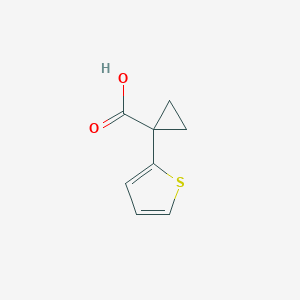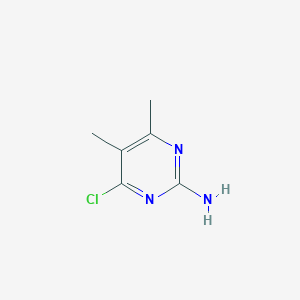
(3,4-Dimethylphenyl)(phenyl)methanol
Overview
Description
“(3,4-Dimethylphenyl)(phenyl)methanol” is a chemical compound with the molecular formula C9H12O . It is also known as "3,4-Dimethylbenzyl alcohol" .
Molecular Structure Analysis
The molecular structure of “(3,4-Dimethylphenyl)(phenyl)methanol” consists of a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a methanol group . The InChI code for this compound is 1S/C9H12O/c1-7-3-4-9(6-10)5-8(7)2/h3-5,10H,6H2,1-2H3 .Physical And Chemical Properties Analysis
“(3,4-Dimethylphenyl)(phenyl)methanol” is a white to off-white solid . It has a melting point of 62-65 °C (lit.), a boiling point ofScientific Research Applications
Antimicrobial and Antioxidant Applications
(3,4-Dimethylphenyl)(phenyl)methanol has been utilized in synthesizing derivatives that exhibit significant antimicrobial and antioxidant properties. A study detailed the synthesis of such derivatives through an aqueous phase fly-ash catalyzed [4+2] cycloaddition Diels-Alder reaction. These derivatives were tested against various bacterial and fungal strains, showing promising results in antimicrobial activity (G.Thirunarayanan, 2015).
Catalytic Activities in Organic Reactions
Another aspect of (3,4-Dimethylphenyl)(phenyl)methanol's utility is seen in its role in catalyzing certain organic reactions. For instance, the catalytic activity of PdII compounds supported by 1,10-phenanthroline or bidentate diarylphosphane ligand L4X has been studied in the reaction of nitrobenzene with CO in methanol. This research provides insights into the selectivity and efficiency of these catalyst systems (T. J. Mooibroek, E. Bouwman, & E. Drent, 2012).
Photophysical Studies
Photophysical properties of derivatives of (3,4-Dimethylphenyl)(phenyl)methanol have been extensively studied. For example, the fluorescence properties of certain derivatives in varying media, including organic solvents and protein environments, have been examined, providing valuable information for potential applications in fluorescence studies (Anil Kumar Singh & Manjula Darshi, 2004).
Organocatalysis
The compound has also been employed in organocatalytic processes. For instance, derivatives of (3,4-Dimethylphenyl)(phenyl)methanol have been used as catalysts in enantioselective Michael addition reactions. This showcases its utility in asymmetric synthesis, contributing to the creation of chiral molecules with potential pharmaceutical applications (A. Lattanzi, 2006).
Supramolecular Chemistry
In supramolecular chemistry, studies have shown how certain derivatives form different supramolecular aggregates, illustrating the compound's utility in understanding and designing molecular assemblies with specific properties (A. Kalita, Kamna Sharma, & R. Murugavel, 2014).
properties
IUPAC Name |
(3,4-dimethylphenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAGXZRHDPERJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CC=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide](/img/structure/B171769.png)
![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)
![N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B171773.png)




![1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B171784.png)

